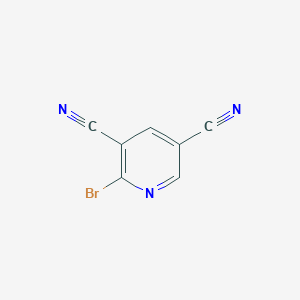

2-Bromopyridine-3,5-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMNUSHWLXNOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromopyridine 3,5 Dicarbonitrile and Its Advanced Precursors

Direct Synthesis Strategies for 2-Bromopyridine-3,5-dicarbonitrile

Direct synthesis methods offer a streamlined approach to obtaining the target molecule. These strategies often involve the formation of the dinitrile functionality on a brominated pyridine (B92270) core or the construction of the pyridine ring itself through multi-component reactions.

Cyanation of Bromopyridine Precursors

A fundamental approach to synthesizing this compound involves the cyanation of a suitable bromopyridine precursor. This typically entails the substitution of bromine atoms with cyanide groups using metal cyanides. For instance, a plausible precursor for this transformation would be 2,3,5-tribromopyridine. The reaction would proceed via nucleophilic aromatic substitution, where cyanide ions displace the bromine atoms at the 3- and 5-positions. The choice of metal cyanide (e.g., copper(I) cyanide in a Rosenmund-von Braun reaction) and reaction conditions are critical for achieving high yields and selectivity.

Multi-component Reactions and One-Pot Procedures Involving Malononitrile (B47326) Derivatives

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like this compound from simple starting materials. eurekaselect.com Malononitrile is a key building block in many of these reactions due to its reactive methylene (B1212753) group. eurekaselect.comresearchgate.netacs.org These one-pot procedures often involve the condensation of an aldehyde, malononitrile, and other reagents to construct the highly substituted pyridine ring. For the synthesis of the target compound, a bromo-substituted aldehyde or another bromine-containing component would be necessary to introduce the bromine atom at the 2-position of the pyridine ring.

The general appeal of MCRs lies in their ability to generate molecular diversity from readily available starting materials in a single synthetic operation. nih.gov Various catalysts can be employed to promote these reactions, leading to the formation of functionalized pyridines. researchgate.net

Synthesis from Related Pyridine Scaffolds and Heterocyclic Intermediates

An alternative strategy involves the modification of existing pyridine rings or related heterocyclic structures. This allows for the stepwise introduction of the required functional groups.

Derivatization of Pyridine N-Oxides and Related Compounds

Pyridine N-oxides can serve as versatile intermediates in the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring towards certain transformations and can direct the regioselectivity of subsequent reactions. For example, a 2-bromopyridine (B144113) N-oxide could be a starting point. sigmaaldrich.com The N-oxide can facilitate nucleophilic substitution or be used to introduce other functional groups which can then be converted to nitriles. While direct conversion might be challenging, a multi-step sequence involving the N-oxide is a viable synthetic strategy.

Functionalization of Poly-substituted Pyridine Systems

The synthesis can also commence from a pyridine ring that already possesses some of the required substituents. For instance, starting with a polysubstituted pyridine and performing a series of functional group interconversions can lead to the desired this compound. researchgate.netnih.gov This could involve the bromination of a pre-existing di-cyanopyridine or the cyanation of a di-bromopyridine derivative. The success of this approach hinges on the selective functionalization of the pyridine ring, which can be influenced by the electronic nature of the existing substituents.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalytic approaches are applicable to various stages of the synthesis of this compound and its derivatives. For instance, palladium-catalyzed cross-coupling reactions are instrumental in constructing complex pyridine-containing molecules. researchgate.net While not a direct synthesis of the target compound, these methods are crucial for creating precursors or for further derivatization.

Ruthenium-catalyzed reactions have also been explored for the synthesis of functionalized pyridones from 2-bromopyridines, demonstrating the potential of transition metal catalysis in modifying the pyridine core. nih.gov Furthermore, catalytic systems are often employed in multi-component reactions to enhance reaction rates and yields. nih.gov

Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling for subsequent derivatization)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org For a substrate like this compound, the bromo substituent serves as a versatile handle for such transformations. The Sonogashira coupling, which joins an aryl or vinyl halide with a terminal alkyne, is particularly relevant for the subsequent derivatization of this compound. wikipedia.org

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikipedia.org The general catalytic cycle involves three key steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org The reactivity order of halogens in these couplings is typically I > Br > Cl. libretexts.org

While direct examples involving this compound are not prevalent in the cited literature, extensive research on analogous 2-amino-3-bromopyridines and other brominated pyridines demonstrates the feasibility and utility of this approach. scirp.orgresearchgate.net For instance, the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes has been successfully achieved using a palladium(II) trifluoroacetate/triphenylphosphine catalyst system with a copper(I) iodide additive. scirp.orgresearchgate.net These reactions proceed in good to excellent yields, highlighting the robustness of the method for creating 3-alkynylpyridine structures. scirp.orgresearchgate.net Similarly, studies on 6-bromo-3-fluoro-2-cyanopyridine show successful coupling with terminal alkynes using a Pd(PPh₃)₄ catalyst and CuI, underscoring the compatibility of the cyano group with these reaction conditions. soton.ac.uk

These precedents strongly suggest that the bromine atom in this compound can be selectively coupled with a wide range of terminal alkynes, providing a direct route to diverse 2-alkynyl-3,5-dicyanopyridines.

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling Conditions for Bromopyridines

| Catalyst System | Base | Substrate Example | Product Type | Yield (%) | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 2-Amino-3-bromopyridine | 2-Amino-3-alkynylpyridine | 72-96 | scirp.org, researchgate.net |

| Pd(PPh₃)₄ / CuI | Et₃N | 6-Bromo-3-fluoro-2-cyanopyridine | 6-Alkynyl-3-fluoro-2-cyanopyridine | 85-93 | soton.ac.uk |

| Pd₂(dba)₃ / XPhos | LiHMDS | 3-Bromo-2-aminopyridine | N³-Substituted-2,3-diaminopyridine | ~40 | nih.gov |

Copper-Mediated Transformations in Pyridine Ring Functionalization

Copper-catalyzed reactions offer a powerful and often complementary approach to palladium for the functionalization of pyridine rings. nih.gov These methods are particularly useful for C-H functionalization and the formation of carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring can make direct functionalization challenging, but copper catalysis provides effective pathways to overcome these hurdles. nih.gov

One significant application is the copper-catalyzed coupling of pyridines with terminal alkynes. acs.org This provides a direct method for introducing propargyl groups onto the pyridine ring, which are valuable synthetic intermediates. acs.org Copper(I) catalysts, in conjunction with appropriate ligands, can mediate the regioselective [3+2] cyclization of pyridines with alkenyldiazoacetates to form functionalized indolizine (B1195054) derivatives. acs.org

More recently, copper catalysis has been employed for the meta-selective C-H arylation of pyridines. researchgate.net This is achieved through the use of dearomatized oxazino pyridine intermediates, which then react with aryl-Cu(III) species generated from diaryliodonium salts. This strategy allows for the introduction of aryl groups at the C3 position, a traditionally difficult position to functionalize selectively. researchgate.net Given the structure of this compound, copper-mediated methods could potentially be applied to a precursor pyridine ring to install one or more of the required substituents before subsequent transformations.

Table 2: Overview of Copper-Mediated Reactions for Pyridine Functionalization

| Reaction Type | Catalyst System | Substrate | Product | Key Feature | Reference |

| Asymmetric Alkynylation | Copper(I) / Ligand | Pyridines, Terminal Alkynes | Propargylcarbamates | Direct, asymmetric functionalization | acs.org |

| [3+2] Cyclization | Copper(I) | Pyridines, Alkenyldiazoacetates | Functionalized Indolizines | Regioselective cyclization | acs.org |

| Meta-C-H Arylation | Cu(OH)₂ | Oxazino Pyridine Intermediates | Meta-Arylated Pyridines | High regioselectivity for C3 | researchgate.net |

| Direct Dearomatization | Bis(phosphine) copper hydride | Unactivated Pyridines | C4-Functionalized Dihydropyridines | Catalytic C-C bond formation | nih.gov |

Emerging Catalytic Systems for Halogenation and Cyanation

The synthesis of the 2-bromopyridine core is a critical first step. The classical method involves the diazotization of 2-aminopyridine (B139424) in the presence of hydrobromic acid and bromine, followed by treatment with sodium nitrite. orgsyn.orggoogle.com While effective, this Sandmeyer-type reaction requires stoichiometric, harsh reagents and careful temperature control. orgsyn.orggoogle.com

Modern synthetic chemistry is moving towards more efficient and selective catalytic methods for halogenation and cyanation. The halogenation of electron-deficient pyridine rings is challenging via electrophilic aromatic substitution. nih.gov Emerging strategies often involve activating the pyridine ring or using novel catalytic systems. One innovative approach uses designed phosphine (B1218219) reagents that are installed at the 4-position of pyridines as phosphonium (B103445) salts, which are then displaced by halide nucleophiles in an SNAr-type pathway. nih.govacs.org This method allows for the halogenation of a broad range of unactivated pyridines under milder conditions. nih.gov

Radical chlorination at high temperatures is another strategy used industrially for producing chlorinated pyridines. youtube.com For cyanation, while nucleophilic substitution on a pre-halogenated pyridine is common, direct C-H cyanation methods are also being developed. Treatment of pyridines with strong electrophiles can lead to unexpected reactions, but under controlled conditions, nucleophilic cyanation can be achieved. youtube.com These emerging catalytic systems offer potential routes to precursors of this compound that are more efficient and environmentally benign than traditional stoichiometric methods.

Table 3: Comparison of Reagents for Pyridine Halogenation and Cyanation

| Transformation | Reagent/System | Method Type | Key Features | Reference |

| Bromination | HBr / Br₂ / NaNO₂ | Diazotization (Classical) | From 2-aminopyridine; high yield but stoichiometric | orgsyn.org, google.com |

| Halogenation | Heterocyclic Phosphines / Metal Halides | Catalytic (SNAr) | Mild conditions; selective for C4; viable for complex molecules | nih.gov, acs.org |

| Chlorination | SO₂Cl₂ or Cl₂ | Radical/Ionic | High temperatures; can be highly regioselective depending on substituents | youtube.com |

| Nitration (precursor to other groups) | H₂SO₄ / HNO₃ | Electrophilic Substitution | Harsh conditions; requires activating groups for good yield | youtube.com |

Reactivity and Transformational Chemistry of 2 Bromopyridine 3,5 Dicarbonitrile

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrile groups and the ring nitrogen. This activation facilitates its displacement by a range of nucleophiles. beilstein-journals.org

Substitution with Various Nucleophiles (e.g., cyano groups, hydrazine)

The displacement of the bromine atom can be readily achieved with various nucleophiles. For instance, reaction with cyanide ions can lead to the formation of pyridine-2,3,5-tricarbonitrile, a highly functionalized pyridine derivative. Similarly, hydrazine (B178648) can act as a nucleophile, displacing the bromide to form a hydrazinylpyridine derivative, which can be a precursor for the synthesis of fused heterocyclic systems.

The general reactivity of halopyridines towards nucleophiles often follows the order of leaving group ability (I > Br > Cl > F), although this can be influenced by the reaction conditions and the nature of the nucleophile. sci-hub.se

Influence of Reaction Conditions on Selectivity and Yield

The success of nucleophilic aromatic substitution reactions on 2-Bromopyridine-3,5-dicarbonitrile is highly dependent on the reaction conditions. Key factors that influence the selectivity and yield include the choice of solvent, temperature, and the nature of the base used, if any. nih.gov

For SNAr reactions, polar aprotic solvents like DMSO, DMF, and HMPA are often employed as they can solvate the cation while leaving the nucleophile relatively free to attack the electrophilic carbon. sci-hub.se The reaction temperature can also be critical; higher temperatures are often required to overcome the activation energy of the reaction, but can also lead to side reactions and decreased selectivity. The choice of base is important for deprotonating protic nucleophiles, thereby increasing their nucleophilicity.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally enhance the rate of SNAr reactions by solvating the counter-ion of the nucleophile. sci-hub.se |

| Temperature | Higher temperatures typically increase the reaction rate but may reduce selectivity and lead to decomposition. |

| Nucleophile Strength | Stronger nucleophiles will react more readily. The strength can be influenced by the solvent and the presence of a base. libretexts.org |

| Leaving Group | The nature of the halogen (Br in this case) affects the rate of substitution, with reactivity generally following I > Br > Cl > F. sci-hub.se |

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Carbon-Carbon Bond Formation (e.g., Sonogashira, Suzuki, Stille couplings)

Palladium-catalyzed cross-coupling reactions are particularly useful for forming new carbon-carbon bonds at the C2-position of the pyridine ring.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. organic-chemistry.org This method allows for the introduction of alkynyl moieties, which are valuable building blocks for further transformations. The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate these couplings, even at room temperature. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction pairs the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a powerful tool for the synthesis of biaryl compounds. nih.gov

Stille Coupling: In a Stille coupling, the aryl bromide is reacted with an organostannane reagent, catalyzed by a palladium complex. nih.gov While organotin compounds have toxicity concerns, the Stille reaction is valued for its broad scope and functional group tolerance. nih.gov

Table 2: Examples of Metal-Catalyzed C-C Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | C-C(sp) |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base | C-C(sp²) |

| Stille | Organostannane | Pd(PPh₃)₄ | C-C(sp²) |

Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of C-N and C-O bonds can also be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its oxygen-analogue. These reactions are crucial for the synthesis of arylamines and aryl ethers, which are common motifs in pharmaceuticals and materials science. nih.govrsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl bromide with a wide variety of amines, including primary and secondary amines, to form the corresponding N-aryl products. The choice of phosphine ligand is critical for the success of these transformations.

Carbon-Oxygen Bond Formation: Similarly, alcohols and phenols can be coupled with the aryl bromide using a palladium or copper catalyst to form aryl ethers. nih.gov

Reactivity of the Nitrile Functional Groups

The nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. pressbooks.pub The initial product of hydrolysis is an amide, which can be isolated under controlled conditions, or the reaction can proceed to the full hydrolysis to the carboxylic acid. pressbooks.pubchemistrysteps.com

Reduction of the nitrile groups can lead to the formation of primary amines. pressbooks.pub A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Furthermore, the nitrile groups can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the initially formed imine anion. libretexts.orgyoutube.com

Table 3: Transformations of the Nitrile Functional Groups

| Reaction | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (via Amide) pressbooks.pub |

| Reduction | LiAlH₄, then H₂O | Primary Amine libretexts.org |

| Partial Reduction | DIBAL-H, then H₂O | Aldehyde chemistrysteps.com |

| Reaction with Grignard Reagent | RMgX, then H₃O⁺ | Ketone youtube.com |

Nucleophilic Additions and Cyclizations Involving Nitrile Moetities

The electron-withdrawing nature of the pyridine ring and the bromine atom enhances the electrophilicity of the nitrile carbons, making them susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of fused ring systems. For instance, the reaction of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which can be conceptually derived from this compound, with various reagents leads to the formation of diverse heterocyclic structures. These reactions often proceed through a pseudo-four-component reaction (pseudo-4CR) involving the condensation of malononitrile (B47326) molecules with thiols and aldehydes, or via a three-component reaction (3CR) of malononitrile with 2-arylidenemalononitrile and S-nucleophiles. nih.gov

A notable application of this reactivity is in the synthesis of biologically active compounds. For example, derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile have been used to create non-nucleoside agonists for adenosine (B11128) receptors, which are important in the treatment of cardiovascular diseases. nih.gov The synthesis involves the transformation of the thiophenyl group into a mercapto group, followed by alkylation. nih.gov

Reduction and Hydrolysis Reactions of the Nitrile Groups

The nitrile groups of this compound can undergo reduction to form primary amines. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an imine anion intermediate, which is further reduced to the amine. libretexts.org Another reagent, diisobutylaluminum hydride (DIBAL-H), can also be employed for nitrile reduction, often leading to aldehydes after an acidic workup. youtube.com The choice of reducing agent and reaction conditions allows for selective transformation of the nitrile groups. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) is effective for reducing a variety of nitriles to primary amines. nih.govorganic-chemistry.org

Hydrolysis of the nitrile groups provides another avenue for functional group modification, leading to the formation of carboxylic acids. This process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.comlibretexts.org In acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid, yielding the carboxylic acid and an ammonium (B1175870) salt. libretexts.org Under basic conditions, heating with a solution such as sodium hydroxide (B78521) results in the formation of the carboxylate salt and ammonia (B1221849) gas. libretexts.org The initial step in both cases is the hydration of the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid or its salt. libretexts.org

Ring-Fusion Reactions and Heterocyclic Annulations

This compound serves as a valuable precursor for the synthesis of a wide array of fused heterocyclic compounds. The presence of the bromine atom and the two nitrile groups provides multiple reaction sites for annulation reactions, leading to the construction of complex molecular architectures.

Synthesis of Polycyclic Pyridine Derivatives (e.g., pyrazolo[3,4-b]pyridines, chromeno[2,3-b]pyridines)

The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole derivative with a suitable dielectrophile, leading to the formation of the pyridine ring. researchgate.netnih.gov While direct use of this compound in this specific context is not extensively detailed in the provided results, conceptually, its derivatives could serve as the pyridine-forming component. For example, pyrazolo[3,4-b]pyridines have been synthesized through the cyclization of 5-amino-1-phenylpyrazole (B52862) with α,β-unsaturated ketones. mdpi.com Another approach involves a one-pot, three-component reaction of substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile. researchgate.net Furthermore, novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds have been synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. nih.gov

Chromeno[2,3-b]pyridines are another class of polycyclic systems accessible from precursors related to this compound. These compounds can be synthesized through multicomponent reactions involving salicylaldehydes, malononitrile or its derivatives, and other reagents. researchgate.net For instance, the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) yields a chromeno[2,3-b]pyridin-5-one derivative, which can be further functionalized. clockss.org Another synthetic strategy involves the reaction of pyrano[2,3-c]chromene derivatives with dimethyl acetylenedicarboxylate (B1228247) or cyclohexanone. semanticscholar.org

The following table summarizes some of the synthetic approaches to these polycyclic pyridine derivatives:

| Target Heterocycle | Starting Materials/Precursors | Key Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridines | 5-Amino-1-phenylpyrazole, α,β-unsaturated ketones | Cyclization | mdpi.com |

| Pyrazolo[3,4-b]pyridines | Benzaldehydes, 3-amino-5-methylpyrazole, malononitrile | Three-component reaction | researchgate.net |

| Pyrazolo[3,4-b]pyridine-5-carboxylates | 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, aniline | Sequential opening/closing cascade | nih.gov |

| Chromeno[2,3-b]pyridines | Salicylaldehydes, malononitrile derivatives | Multicomponent reaction | researchgate.net |

| Chromeno[2,3-b]pyridines | 6-Methylchromone-3-carbonitrile, acetylacetone | Condensation/Cyclization | clockss.org |

| Chromeno[2,3-b]pyridines | Pyrano[2,3-c]chromenes, dimethyl acetylenedicarboxylate | Annulation | semanticscholar.org |

Formation of Condensed Heterocyclic Systems with Specific Architectures

The reactivity of this compound and its derivatives extends to the formation of various other condensed heterocyclic systems. The strategic manipulation of its functional groups allows for the construction of molecules with specific and complex architectures.

For example, the dinitrile functionality is a key feature in the synthesis of pyridine-3,5-dicarbonitrile-based materials with applications in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov These syntheses often involve Sonogashira coupling reactions to introduce various aromatic and carbazole-based substituents, leading to compounds with efficient intramolecular charge transfer and thermally activated delayed fluorescence (TADF) properties. beilstein-journals.orgnih.gov

Furthermore, derivatives of this compound can be used to construct other fused systems like thieno[2,3-b]pyridines . The synthesis of these compounds can start from precursors that are conceptually related to the title compound, involving reactions with sulfur-containing reagents to build the thiophene (B33073) ring. mdpi.com

The versatility of this scaffold is also demonstrated in the synthesis of various other fused heterocycles. For instance, the fusion of a pyrone ring with other heterocyclic systems like pyrazole, imidazole, thiazole, oxazole, triazole, and thiadiazole has been reviewed, highlighting the importance of such fused systems in medicinal chemistry. mdpi.com

The table below provides examples of condensed heterocyclic systems synthesized from precursors related to this compound:

| Condensed Heterocyclic System | Synthetic Approach | Application/Property | Reference |

|---|---|---|---|

| Pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile systems | Sonogashira coupling reactions | Organic light-emitting diodes (OLEDs), Thermally activated delayed fluorescence (TADF) | beilstein-journals.orgnih.gov |

| Thieno[2,3-b]pyridines | Cyclization of pyridine precursors with sulfur reagents | Synthesis of complex heterocycles | mdpi.com |

| Fused coumarin-heterocycles (e.g., pyrazole, thiazole) | Various cyclization strategies | Biologically active compounds | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromopyridine 3,5 Dicarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Bromopyridine-3,5-dicarbonitrile, both ¹H and ¹³C NMR would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring (H-4 and H-6). Due to the unsymmetrical substitution, these protons are chemically non-equivalent. The proton at the C-4 position would likely appear as a doublet, coupled to the proton at C-6. Similarly, the H-6 proton would also present as a doublet. The precise chemical shifts (δ) would be influenced by the electron-withdrawing effects of the adjacent nitrile and bromo substituents.

¹³C NMR: The ¹³C NMR spectrum would be expected to display seven distinct signals, one for each of the seven carbon atoms in the molecule, as they are all chemically unique. The signals for the two nitrile carbons (C≡N) would appear in the characteristic downfield region (typically 115-125 ppm). The carbons of the pyridine ring would resonate in the aromatic region, with the carbon atom bonded to the bromine (C-2) being significantly influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | Aromatic region | Doublet (d) |

| H-6 | Aromatic region | Doublet (d) |

| C-2 | Aromatic region | Singlet |

| C-3 | Aromatic region/Downfield | Singlet |

| C-4 | Aromatic region | Singlet |

| C-5 | Aromatic region/Downfield | Singlet |

| C-6 | Aromatic region | Singlet |

| C≡N (at C-3) | ~115-125 | Singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the range of 2200-2250 cm⁻¹. Other key signals would include those for C-H stretching of the aromatic ring protons and various C-C and C-N stretching and bending vibrations within the pyridine ring. The C-Br stretch would appear at lower wavenumbers. For related pyridine dicarbonitrile derivatives, nitrile stretching bands have been observed around 2204-2235 cm⁻¹. researchgate.netisca.me

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy ground states to higher energy excited states. Porphyrins, for example, show intense Soret bands in the 380–500 nm range and weaker Q bands at 500–750 nm. apolloscientific.co.uk Pyridine derivatives also exhibit characteristic π → π* and n → π* transitions. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to these transitions within the substituted aromatic system. The exact position and intensity of these bands (λ_max) are sensitive to the solvent polarity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₇H₂BrN₃, HRMS would be used to measure the exact mass of the molecular ion. The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The experimental HRMS value must match the calculated value within a very small tolerance (typically < 5 ppm) to confirm the molecular formula. The presence of bromine would also be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and torsional angles of this compound. Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as π–π stacking or halogen bonding (Br···N contacts), which can influence the material's bulk properties. researchgate.net For a successful analysis, a suitable single crystal of the compound must first be grown. The analysis of a related compound, 3-Bromopyridine-2-carbonitrile, showed a monoclinic crystal system and revealed short intermolecular Br···N contacts and π–π stacking interactions in the solid state. researchgate.net

Table 2: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., C-Br, C-C, C-N, C≡N |

| Bond Angles (°) | e.g., C-C-C, C-C-N |

| Torsion Angles (°) | Defines the conformation of the molecule |

Luminescence Spectroscopy for Photophysical Property Characterization

Luminescence spectroscopy encompasses techniques that measure the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed light. These studies are crucial for understanding the photophysical properties of a compound and its potential use in applications like organic light-emitting diodes (OLEDs). beilstein-journals.org

Steady-State Spectroscopy: This involves measuring the emission spectrum (intensity vs. wavelength) while continuously exciting the sample at a fixed wavelength. This provides information on the emission color and Stokes shift (the difference between the absorption and emission maxima). Many pyridine-3,5-dicarbonitrile (B74902) derivatives are known to be fluorescent. isca.mebeilstein-journals.org

Time-Resolved Spectroscopy: This technique measures the decay of the emission intensity over time (typically nanoseconds to microseconds) after excitation with a short pulse of light. This allows for the determination of the excited-state lifetime (τ), a critical parameter for characterizing phenomena such as thermally activated delayed fluorescence (TADF). beilstein-journals.org Studies on related pyridine-3,5-dicarbonitrile systems have shown that their photoluminescence properties can be indicative of TADF, which is a desirable property for advanced OLED materials. researchgate.netchemicalbook.com

Computational and Theoretical Investigations of 2 Bromopyridine 3,5 Dicarbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-Bromopyridine-3,5-dicarbonitrile. While specific studies on this exact molecule are not extensively documented in publicly available literature, significant insights can be drawn from computational analyses of closely related pyridine-dicarbonitrile derivatives, such as 2,6-Dichloropyridine-3,5-dicarbonitrile. researchgate.net

For these analogous systems, DFT calculations are typically performed to optimize the molecular geometry, revealing key structural parameters. For instance, in the crystal structure of 2,6-Dichloropyridine-3,5-dicarbonitrile, the molecule is noted to be essentially planar. researchgate.net Such calculations would similarly predict a largely planar geometry for this compound, with the bromine atom and cyano groups lying in the plane of the pyridine (B92270) ring.

Ab initio methods, while computationally more intensive, can provide even more accurate results for electronic properties. These methods are foundational for benchmarking results obtained from DFT. For related pyridine derivatives, these calculations have been used to predict vibrational frequencies and to support experimental spectroscopic data.

Modeling of Electronic Structure and Charge Distribution within the Molecular Framework

The electronic structure of this compound is characterized by the electron-withdrawing nature of the two cyano groups and the bromine atom, which significantly influences the charge distribution across the pyridine ring.

Modeling studies on analogous pyridine-dicarbonitrile systems reveal a significant polarization of the molecule. The nitrogen atom in the pyridine ring and the nitrogen atoms of the cyano groups are regions of high electron density, carrying partial negative charges. Conversely, the carbon atoms of the pyridine ring, particularly those bonded to the electron-withdrawing substituents, exhibit partial positive charges.

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| N(pyridine) | -0.5 to -0.7 |

| C2(pyridine)-Br | +0.2 to +0.4 |

| C3(pyridine)-CN | +0.1 to +0.3 |

| C4(pyridine) | -0.1 to +0.1 |

| C5(pyridine)-CN | +0.1 to +0.3 |

| C6(pyridine) | -0.2 to 0.0 |

| Br | -0.1 to -0.3 |

| N(cyano at C3) | -0.4 to -0.6 |

| N(cyano at C5) | -0.4 to -0.6 |

Theoretical Studies on Intramolecular Charge Transfer (ICT) Mechanisms in Derivatives

Derivatives of pyridine-3,5-dicarbonitrile (B74902) are extensively studied for their photophysical properties, particularly for their potential in organic light-emitting diodes (OLEDs), where intramolecular charge transfer (ICT) plays a crucial role. nih.gov Theoretical studies on these derivatives, which often feature donor groups attached to the pyridine-dicarbonitrile core, provide a framework for understanding similar potential in this compound derivatives.

ICT involves the transfer of an electron from a donor part of the molecule to an acceptor part upon photoexcitation. In derivatives of this compound, the pyridine-dicarbonitrile moiety would act as the electron acceptor. Theoretical models can elucidate the nature of the excited states, distinguishing between locally excited (LE) states and ICT states. The energy difference between the highest occupied molecular orbital (HOMO), often localized on the donor, and the lowest unoccupied molecular orbital (LUMO), typically on the acceptor, is a key parameter in these studies.

Computational investigations on related systems have shown that the electronic structure of the ground and excited states can be investigated using steady-state and time-resolved luminescence spectroscopy, supported by theoretical calculations. nih.gov These studies often reveal non-structured low-energy absorption bands that are attributed to ICT. nih.gov

Prediction of Reactivity Patterns and Spectroscopic Properties

Computational methods are powerful tools for predicting the reactivity and spectroscopic properties of molecules like this compound.

Reactivity Patterns: The calculated electronic structure provides insights into the molecule's reactivity. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The positions with the most significant positive charge, C2 and C6, are predicted to be the most likely sites for nucleophilic attack. The bromine atom at the C2 position is a good leaving group, making this position particularly reactive. Frontier molecular orbital analysis (HOMO-LUMO) can further refine these predictions by identifying the orbitals involved in chemical reactions.

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data, including infrared (IR) and UV-Visible spectra.

IR Spectra: Calculations can predict the vibrational frequencies corresponding to different functional groups. For this compound, characteristic vibrational modes would include the C≡N stretching of the nitrile groups, C-Br stretching, and various pyridine ring vibrations.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system.

The following table provides a hypothetical prediction of key spectroscopic features for this compound based on data from analogous compounds.

| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Wavelength |

|---|---|---|

| Infrared (IR) | C≡N stretch | 2220-2240 cm-1 |

| Infrared (IR) | Pyridine ring vibrations | 1400-1600 cm-1 |

| Infrared (IR) | C-Br stretch | 500-600 cm-1 |

| UV-Visible | π-π* transition | 250-300 nm |

These theoretical predictions, while based on analogies with similar compounds, provide a solid foundation for experimental studies and for the rational design of new functional materials based on the this compound scaffold.

Applications of 2 Bromopyridine 3,5 Dicarbonitrile in Advanced Materials and Organic Synthesis

Precursor in the Synthesis of Functional Heterocyclic Compounds for Materials Science

The reactivity of the bromo-substituent, combined with the electron-withdrawing nature of the two nitrile groups, allows for the construction of sophisticated molecular architectures. This has been particularly exploited in materials science for the creation of functional heterocyclic compounds.

Development of Pyridine-Based Organic Semiconductors

The pyridine-3,5-dicarbonitrile (B74902) moiety is a key component in the design of modern electron-transporting organic semiconductors. ias.ac.inrsc.org Its inherent electron-deficient nature facilitates efficient electron injection and transport, which are crucial properties for n-type semiconductor materials. Research into polyaromatic π-systems that incorporate pyridine-3,5-dicarbonitrile fragments has demonstrated their significant potential for use in various organic electronic devices. ias.ac.inrsc.org

Cyclic voltammetry studies of these materials indicate high ionization potentials, which translates to good hole-blocking and electron-injecting capabilities. ias.ac.inrsc.org Furthermore, photoelectron spectroscopy and time-of-flight measurements have confirmed the favorable electron-transporting properties of semiconductors built from this scaffold. ias.ac.inrsc.org These characteristics are essential for improving the performance and efficiency of organic electronic devices. ias.ac.in

Fabrication of Materials for Organic Light-Emitting Diodes (OLEDs) exhibiting Thermally Activated Delayed Fluorescence (TADF)

The pyridine-3,5-dicarbonitrile scaffold has garnered substantial attention in the field of materials chemistry, specifically for its role in creating heavy-metal-free emitters for Organic Light-Emitting Diodes (OLEDs). researchgate.net This is particularly true for materials that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. ias.ac.inresearchgate.net

The core principle involves creating a molecule with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org The pyridine-3,5-dicarbonitrile unit typically serves as the electron-acceptor part of a donor-acceptor (D-A) type molecule. researchgate.net By attaching suitable electron-donor groups to this acceptor core, it is possible to induce efficient intramolecular charge transfer (ICT), which is a key feature of many TADF emitters. rsc.org This molecular design leads to a small ΔEST, facilitating efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thus enhancing the fluorescence. rsc.org

Researchers have successfully synthesized a variety of TADF emitters based on this principle, achieving high photoluminescence quantum yields (PLQY) and excellent device performance. For instance, linking carbazole-based donors to the pyridine-3,5-dicarbonitrile core has yielded emitters for highly efficient blue, green, and orange-red OLEDs. researchgate.netrsc.orgrsc.org

Table 1: Performance of Selected OLEDs using Pyridine-3,5-dicarbonitrile-based TADF Emitters

| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQEmax) | Additional Notes |

| 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) | Blue | 21.2% | Showed an extremely small singlet–triplet splitting. Device exhibited a maximum current efficiency of 47.7 cd A⁻¹ and power efficiency of 42.8 lm W⁻¹. researchgate.net |

| Pyridine-3,5-dicarbonitriles with dimethylacridan substituents | Green | - | Achieved an effective green TADF due to a highly twisted conformation. researchgate.net |

| Phenyl-substituted pyridine-3,5-dicarbonitrile | - | 29.1% | The high efficiency was attributed to a high PLQY of 89% resulting from a rigid acceptor geometry. researchgate.net |

| bis-PXZ-PCN (Phenoxazine donor, Pyridine-3,5-dicarbonitrile acceptor) | Orange-Red | 9.8% | Achieved a small ΔEST of 0.04 eV, facilitating a high RISC rate. The device showed an impressively slow efficiency roll-off at high luminance. rsc.org |

| TPAmbPPC (4-(diphenylamino)-2,6-dimethylphenyl donor) | Greenish-Yellow | 39.1% | Demonstrated exceptional performance, highlighting the effectiveness of acceptor modification in tuning emission and efficiency. rsc.org |

| TPAmCPPC (4-(diphenylamino)-2,6-dimethylphenyl donor) | Orange-Red | 26.2% | Exhibited a high current efficiency of 50.1 cd A⁻¹ and power efficiency of 52.4 lm W⁻¹. rsc.org |

Synthesis of Novel Fluorophores and Optically Active Materials

Beyond OLEDs, the pyridine-3,5-dicarbonitrile core is a foundational element for creating novel fluorophores with high photoluminescence quantum yields (PLQYs). rsc.org By strategically modifying the donor units attached to the pyridine-carbonitrile acceptor, researchers can fine-tune the emission color across the visible spectrum, from greenish-yellow to orange-red. rsc.org

For example, a series of fluorophores designed with an amine-type donor and a pyridine-carbonitrile acceptor exhibited excellent PLQYs, reaching up to 100% in some cases. rsc.org These compounds not only show promise as TADF emitters but also as general-purpose fluorophores for various optical applications. The inherent thermal stability of these pyridine-based structures is an additional advantage for their use in optically active materials. rsc.org

Exploration as a Scaffold for Non-Linear Optical (NLO) Materials

The development of materials with non-linear optical (NLO) properties is a significant area of research for applications in photonics and optoelectronics. ias.ac.in Organic molecules, in particular, have attracted attention for NLO applications due to their high efficiency and rapid response times. researchgate.net A key design principle for NLO materials is the creation of molecules with strong intramolecular charge transfer (ICT), often achieved through a donor-π-acceptor (D-π-A) architecture. ias.ac.in

While specific research focusing on 2-Bromopyridine-3,5-dicarbonitrile for NLO applications is not extensively documented, its structure contains key features that make it a promising scaffold. Pyridine (B92270) derivatives are widely studied for their NLO properties. ias.ac.inresearchgate.net The pyridine ring acts as a π-conjugated bridge, and the two nitrile groups are potent electron-acceptors. By functionalizing the 2-position (following the displacement of the bromo-group) with a suitable electron-donating group, a classic D-π-A structure could be synthesized. Theoretical and computational studies are often used to predict the NLO behavior of new molecules, and such calculations could elucidate the potential of this compound derivatives as new NLO materials. ias.ac.inresearchgate.net The correlation between molecular structure and NLO properties suggests that designing new materials from this scaffold is a viable research direction. researchgate.net

Role in Coordination Chemistry as a Potential Ligand Scaffold

The nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile groups in this compound and its derivatives present potential coordination sites for metal ions. This opens up the possibility of its use as a ligand in coordination chemistry.

Design and Synthesis of Metal-Organic Frameworks (MOFs) with Pyridine-Dicarbonitrile Linkers (conceptual)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.govrsc.org The ability to tune the structure and properties of MOFs by choosing specific metal nodes and organic linkers makes them promising for applications in gas storage, separation, and catalysis. nih.gov

Pyridine-based ligands, particularly those containing carboxylate groups, are extensively used as linkers in the synthesis of MOFs. rsc.orgresearchgate.netresearchgate.net These ligands can coordinate to metal ions to form stable, porous frameworks with diverse topologies. researchgate.net For instance, pyridine-dicarboxylic acids have been used to create 2D and 3D coordination polymers with interesting structural and photoluminescent properties. rsc.orgresearchgate.net

Conceptually, a linker derived from this compound could offer unique advantages. After the conversion of the nitrile groups to carboxylates (or other coordinating groups), the resulting pyridine-dicarboxylate linker could assemble with metal ions to form novel MOFs. The nitrogen atom of the pyridine ring can also participate in coordination, leading to complex and potentially functional framework architectures. researchgate.net The precise geometry of the pyridine-3,5-dicarbonitrile scaffold would dictate the pore size and shape of the resulting MOF, potentially leading to materials with high selectivity for specific guest molecules. nih.gov The modular nature of MOF synthesis would allow for the systematic study of frameworks built from such pyridine-dicarbonitrile-derived linkers. rsc.org

Chelation Properties and Metal Complexation Studies (conceptual)

Conceptually, the structure of this compound is well-suited for acting as a chelating agent. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The chelating ability of this molecule stems from the presence of multiple potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atoms of the two nitrile (-C≡N) groups.

The lone pair of electrons on the pyridine nitrogen makes it a primary site for coordination with a metal ion. Additionally, the nitrogen atoms of the cyano groups can participate in coordination, although they are generally weaker donors than the pyridine nitrogen. The spatial arrangement of these groups is crucial. The nitrogen atoms at the 3- and 5-positions, in conjunction with the pyridine nitrogen, can potentially form stable five- or six-membered chelate rings with a metal center, a highly favorable configuration in coordination chemistry. This multi-point binding enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. While direct and extensive experimental studies on the chelation of the unmodified this compound are not widely documented, the principles of coordination chemistry and the known behavior of similar pyridine and nitrile-containing ligands strongly support its potential as a chelating agent for a variety of transition metals.

Advanced Synthetic Intermediate for Complex Molecular Architectures

The utility of this compound as a synthetic intermediate is primarily derived from the reactivity of its bromine atom. The bromo-substituent at the 2-position of the pyridine ring is susceptible to displacement and can readily participate in a variety of powerful carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. This reactivity allows chemists to use the molecule as a foundational scaffold, attaching more complex and diverse molecular fragments to the pyridine core.

A significant application of this compound is in the construction of larger, conjugated systems containing multiple pyridine units. The bromine atom serves as a synthetic handle for coupling reactions. For instance, in Sonogashira coupling reactions, the bromo-group can be reacted with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This methodology has been successfully employed to synthesize polyaromatic π-systems that incorporate multiple pyridine-dicarbonitrile fragments. nih.gov

By strategically choosing the coupling partners, chemists can build extended oligomeric and polymeric structures. These multi-pyridyl systems are of great interest in materials science due to their unique photophysical and electronic properties, which are often governed by the degree of conjugation and the electronic nature of the constituent units. The pyridine-3,5-dicarbonitrile moiety, with its strong electron-accepting character, is particularly valuable in creating materials with efficient intramolecular charge transfer (ICT) properties. nih.gov

Table 1: Example of Synthesis Utilizing a Pyridine-dicarbonitrile Intermediate

| Starting Material | Reaction Type | Key Reagents | Product Type | Ref |

|---|

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent intermolecular forces. This compound and its derivatives are excellent candidates for integration into such assemblies. The key features facilitating this are:

Metal Coordination: As discussed, the pyridine and nitrile nitrogens can coordinate with metal ions, leading to the formation of metallo-supramolecular structures like cages, grids, or polymers.

π–π Stacking: The electron-deficient aromatic pyridine ring can engage in π–π stacking interactions with electron-rich aromatic systems. These interactions are crucial for the self-assembly of molecules into ordered structures.

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, the nitrile nitrogens can act as hydrogen bond acceptors. Furthermore, derivatives of this compound can be designed to include hydrogen-bonding functionalities.

Research has shown that derivatives of pyridine-3,5-dicarbonitrile can form distinct aggregate states, such as amorphous nanospheres or highly ordered nanofibers, the latter being stabilized by π–π molecular stacking. nih.gov The ability to control the self-assembly process by modifying the molecular structure opens up possibilities for creating novel materials with specific functions, such as those used in organic electronics or sensing.

Application in Catalysis (Indirectly, as a component of catalytic systems or ligands)

While this compound is not a catalyst itself, it is a valuable precursor for synthesizing ligands that are components of catalytic systems. In catalysis, a ligand binds to a central metal atom to form a complex that catalyzes a chemical reaction. The properties of the ligand—its electronic character, steric bulk, and coordination geometry—are critical in determining the activity and selectivity of the catalyst.

The pyridine-dicarbonitrile framework can be elaborated into more complex ligand structures. The nitrogen atoms provide the necessary coordination sites to bind to a transition metal, such as cobalt, iron, or ruthenium. rsc.orgnih.gov The strong electron-withdrawing nature of the two nitrile groups significantly influences the electronic environment of the metal center once the ligand is coordinated. This electronic tuning can be beneficial for various catalytic processes. For example, ligands that can stabilize low-valent metal states are crucial in many cross-coupling reactions. nih.gov

Furthermore, derivatives of pyridine-3,5-dicarbonitrile have been investigated for their potential in photocatalysis. nih.gov For instance, a complex carbazole-substituted pyridine-dicarbonitrile has been shown to promote the photocatalytic production of hydrogen or hydrogen peroxide depending on its aggregation state (nanofibers vs. nanospheres). nih.gov This demonstrates how the core structure, derived conceptually from this compound, can be integrated into functional systems for renewable energy applications. The synergy between a redox-active metal and a redox-active ligand can lead to catalysts with minimized overpotential for reactions like proton reduction. rsc.org

Future Perspectives and Research Challenges in 2 Bromopyridine 3,5 Dicarbonitrile Chemistry

Emerging Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic protocols is a cornerstone of modern chemistry. For pyridine-3,5-dicarbonitriles, research is moving beyond traditional methods toward more sustainable and atom-economical approaches.

One prominent trend is the use of multicomponent reactions (MCRs). The pseudo-four-component reaction (pseudo-4CR) involving the condensation of aldehydes, malononitrile (B47326), and thiols has become a key strategy for synthesizing highly functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. nih.govresearchgate.net These one-pot reactions are attractive due to their operational simplicity and the ability to generate molecular diversity from readily available starting materials. nih.govresearchgate.net Similarly, three-component reactions (3CR) of 2-arylidenemalononitrile, malononitrile, and S-nucleophiles offer an alternative pathway. nih.gov

To enhance the green credentials of these syntheses, various catalytic systems are being explored. Researchers have demonstrated the use of:

Boric acid in aqueous media , which provides an environmentally friendly alternative to toxic catalysts and solvents. capes.gov.br

Ionic liquids supported on nanosilica , which can act as heterogeneous catalysts, although challenges related to their preparation and "green" status remain. nih.gov

Montmorillonite K-10 clay , a reusable catalyst that promotes the reaction under milder conditions with shorter reaction times. researchgate.net

Microwave irradiation , which has been shown to accelerate the one-pot synthesis of related 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, often leading to better yields in shorter timeframes. mdpi.com

A specific route to a dibromo-dicarbonitrile precursor involves the cyclocondensation of 4-bromobenzaldehyde (B125591) with cyanoacetamide, followed by a high-temperature reaction with phosphorous oxybromide to yield 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-carbonitrile. beilstein-journals.orgnih.gov Future work will likely focus on refining these methods to improve yields, reduce reaction temperatures, and broaden the substrate scope, making these valuable intermediates more accessible.

Exploration of Novel Reactivity and Uncharted Chemical Transformations

The bromine atom at the C2 position and the two nitrile groups of the 2-bromopyridine-3,5-dicarbonitrile scaffold offer multiple sites for chemical modification, opening avenues for novel transformations.

Palladium-catalyzed cross-coupling reactions are a key tool for elaborating the pyridine (B92270) core. The Sonogashira coupling, for instance, has been successfully used to introduce ethynylphenyl and diethynylbiphenyl moieties onto related brominated pyridine-dicarbonitrile systems. beilstein-journals.orgnih.gov This highlights the potential for using the 2-bromo position as an anchor point for constructing complex, conjugated π-systems. beilstein-journals.orgnih.gov

Furthermore, the cyanation of di-bromo precursors is a critical transformation. The reaction of 2,5-dibromo-3,4-diaminopyridine with copper(I) cyanide in DMF has been shown to effectively replace the bromine atoms with cyano groups, yielding 3,4-diaminopyridine-2,5-dicarbonitrile. mdpi.com This demonstrates a reliable method for introducing the dicarbonitrile functionality where it is not present in the starting materials.

Emerging research into ruthenium(II)-mediated domino reactions on 2-bromopyridines suggests new possibilities. mdpi.com These catalytic systems can facilitate complex transformations involving C-O, C-N, and C-C bond formations in a single operation. mdpi.com While not yet applied directly to this compound, this methodology could lead to uncharted chemical transformations, enabling the rapid construction of complex polycyclic systems from this scaffold. Future exploration will likely focus on leveraging the unique electronic nature of the dicarbonitrile substrate to control the regioselectivity and outcome of such catalytic processes.

Advanced Materials Design Leveraging the this compound Scaffold

The pyridine-3,5-dicarbonitrile (B74902) moiety is a powerful electron-accepting unit, making it a highly attractive component for advanced materials, particularly in the field of organic electronics. beilstein-journals.orgnih.gov Its integration into molecular designs has led to significant progress in developing metal-free organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.orgnih.gov

By coupling the electron-accepting pyridine-dicarbonitrile core with electron-donating units like carbazole (B46965), researchers have created sophisticated donor-acceptor molecules. beilstein-journals.orgnih.gov These molecules exhibit efficient intramolecular charge transfer (ICT), a key characteristic for TADF emitters. nih.gov The strategic placement of bulky substituents, such as in 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, allows for the fine-tuning of photophysical properties. beilstein-journals.orgnih.gov

The resulting materials have shown impressive performance characteristics:

High Photoluminescence Quantum Yields (PLQY) : Some derivatives exhibit PLQYs of up to 98% in deoxygenated solutions. beilstein-journals.orgnih.gov

High External Quantum Efficiencies (EQE) : OLEDs fabricated with these emitters have achieved EQEmax values as high as 29.1%. beilstein-journals.orgnih.gov

Tunable Emission : By modifying the donor and acceptor groups, emission colors ranging from blue to orange-red can be achieved. nih.gov

The table below summarizes the properties of representative materials incorporating the pyridine-3,5-dicarbonitrile scaffold.

| Compound Type | Key Feature | Application/Property |

| Pyridine-3,5-dicarbonitriles with carbazole substituents | Donor-Acceptor Architecture | Used as TADF emitters in OLEDs; show high PLQY (up to 98%) and EQEmax (up to 29.1%). beilstein-journals.orgnih.gov |

| Phenyl-substituted pyridine-3,5-dicarbonitrile | Rigid Acceptor Geometry | Achieves very high EQEmax (29.1%) in OLEDs due to high PLQY (89%). beilstein-journals.orgnih.gov |

| Polyaromatic π-systems with multiple pyridine-dicarbonitrile fragments | Extended Conjugation | Exhibit good electron-transporting properties, favorable charge transport, and thermal stability, making them suitable for various organic electronic devices. beilstein-journals.orgnih.gov |

| 2,6-Bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile | Can form different aggregate states (nanospheres/nanofibers) | In aqueous dispersions, the nanofibers promoted photocatalytic H₂ production, while nanospheres produced H₂O₂. This demonstrates potential beyond OLEDs, in areas like photocatalysis. nih.gov |

Future design efforts will likely focus on creating materials with even greater stability, efficiency, and color purity. The this compound scaffold serves as a critical starting point for these innovations, allowing for systematic structural modifications via cross-coupling reactions to optimize material performance.

Integration with High-Throughput Screening and Automated Synthesis

The translation of promising scaffolds into functional molecules for medicinal or materials applications can be accelerated through modern automation and screening techniques. The pyridine-dicarbonitrile framework is well-suited for such approaches.

A comprehensive structure-activity relationship (SAR) study on 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds has demonstrated the power of parallel synthesis in exploring chemical space. nih.gov By systematically varying substituents on the core scaffold, researchers were able to create a library of compounds and identify derivatives with a 40-fold improvement in bioactivity against prion replication. nih.gov This methodology, which combines parallel synthesis with subsequent screening, is directly applicable to derivatives of this compound.

The reactive bromine handle is ideal for automated synthesis platforms, where libraries of compounds can be generated by performing an array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) in parallel. This would enable the rapid exploration of how different substituents at the C2 position affect the material's photophysical properties or a drug candidate's biological activity. Integrating these automated platforms with high-throughput screening for desired properties—such as fluorescence quantum yield, cellular activity, or receptor binding—would create a powerful discovery engine.

Remaining Challenges and Future Research Opportunities

Despite the significant promise of this compound chemistry, several challenges and opportunities remain.

Challenges:

Synthesis Scalability and Sustainability: While new synthetic routes are emerging, scaling them up in a cost-effective and environmentally friendly manner remains a challenge. Many advanced catalytic methods rely on expensive and sensitive reagents.

Reactivity Control: The pyridine core is electron-deficient, and the presence of three electron-withdrawing groups (one bromo, two nitriles) significantly influences its reactivity. Selectively functionalizing one position without affecting others can be difficult and requires the development of more sophisticated and orthogonal chemical methods.

Material Stability: For applications in OLEDs and other organic electronics, the long-term operational stability of the materials is crucial. Future research must address potential degradation pathways of the pyridine-dicarbonitrile core under electrical stress and high-energy photons.

Future Research Opportunities:

Photocatalysis and Beyond: The discovery that certain pyridine-dicarbonitrile derivatives can photocatalytically produce hydrogen or hydrogen peroxide opens up an exciting new research avenue beyond OLEDs. nih.gov Exploring the full potential of this scaffold in solar fuel generation and green chemical synthesis is a major opportunity.

Medicinal Chemistry: The proven biological activity of related aminopyridine-dicarbonitriles suggests that the 2-bromo derivative could be a valuable intermediate for developing new therapeutic agents. nih.gov Its functional handles allow for diverse modifications to optimize potency, selectivity, and pharmacokinetic properties.

Sensing Applications: The strong intramolecular charge transfer characteristics of donor-acceptor systems based on this scaffold could be harnessed to design novel fluorescent sensors. The fluorescence of such molecules could be modulated by the presence of specific analytes, leading to applications in environmental monitoring or medical diagnostics.

Advanced Computational Modeling: Integrating quantum chemical calculations with experimental work will be crucial for rationally designing new materials. Computational screening can predict the electronic and photophysical properties of virtual compounds, guiding synthetic efforts toward the most promising candidates and accelerating the discovery cycle.

Q & A

Q. What are the optimal synthetic routes for 2-bromopyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield?

The synthesis of brominated pyridine-dicarbonitrile derivatives often involves multi-component cyclocondensation or substitution reactions. For example, bromomethyl-substituted pyridines (e.g., 2-(bromomethyl)-3,5-dichloropyridine) undergo nucleophilic substitution with amines or thiols under reflux conditions in ethanol or DMF, yielding substituted derivatives . Catalysts like piperidine enhance cyclization efficiency, as seen in analogous aminopyridine-dicarbonitrile syntheses (e.g., 63% yield at 80°C with piperidine) . Key factors include:

- Temperature : Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.

- Catalysts : Piperidine or L-proline accelerates cyclization via enamine intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Structural elucidation relies on:

- 1H/13C NMR : To confirm substitution patterns and electronic environments (e.g., bromine-induced deshielding in aromatic protons) .

- IR spectroscopy : Cyano (C≡N) stretches near 2200–2250 cm⁻¹ validate dicarbonitrile functionality .

- X-ray crystallography : Resolves bond lengths and angles (e.g., planar pyridine rings with Br–C bond lengths ~1.9 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···Br contacts contributing to crystal packing) .

Q. How does the bromine substituent influence the reactivity of pyridine-3,5-dicarbonitrile in nucleophilic substitution?

The bromine atom at the 2-position acts as a leaving group, enabling SNAr (nucleophilic aromatic substitution) reactions. For instance:

- Amine substitution : Primary amines (e.g., phenylethylamine) displace bromine under basic conditions (K2CO3/ethanol), forming 2-amino derivatives .

- Thiol substitution : Thiophenol reacts at 55°C in ethanol to yield 2-sulfanylpyridines, with yields influenced by steric hindrance . Bromine’s electronegativity also polarizes the pyridine ring, enhancing electrophilicity at the 2-position .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound derivatives to adenosine receptors?

Computational workflows involve:

- Homology modeling : Using templates like hA2AAR (PDB: 3QAK) to construct receptor models .

- Induced-fit docking : Tools like MOE refine ligand-receptor interactions by allowing side-chain flexibility. Scoring functions (e.g., Alpha HB) prioritize poses with hydrogen bonding and steric complementarity .

- Validation : Compare docking results with experimental Ki values (e.g., nanomolar affinities for A2B adenosine receptor agonists) . Example: A2B receptor ligands with aminopyridine-dicarbonitrile cores show hydrogen bonds with Thr89 and π-stacking with Phe168 .

Q. What strategies resolve contradictions in biological activity data for bromopyridine-dicarbonitrile analogs?

Contradictions (e.g., variable IC50 values in enzyme assays) arise from:

- Assay conditions : Differences in [C*] (radioligand concentration) affect Ki calculations via the Cheng-Prusoff equation .

- Cell-line variability : A2B receptor expression levels impact agonism/antagonism profiles . Mitigation approaches:

- Standardized protocols : Use fixed [C*] (e.g., 1 nM) and consistent cell lines (e.g., HEK293T) .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., % efficacy relative to reference agonists) .

Q. How do steric and electronic modifications at the 2-position affect SAR in adenosine receptor ligands?

Structure-activity relationship (SAR) studies reveal:

- Bromine vs. smaller substituents : Bromine’s bulk reduces A1/A3 receptor binding but enhances A2B selectivity due to steric complementarity in the orthosteric pocket .

- Amino vs. sulfanyl groups : 2-Amino derivatives exhibit partial agonism (e.g., 70% efficacy at hA2B), while sulfanyl groups improve solubility but reduce potency .

- Dicarbonitrile rigidity : The planar 3,5-dicarbonitrile motif stabilizes receptor-ligand π-π interactions .

Methodological Guidance

Q. What synthetic precautions are necessary to avoid byproducts in bromopyridine-dicarbonitrile reactions?

- Moisture control : Anhydrous solvents (e.g., ethanol over molecular sieves) prevent hydrolysis of cyano groups .

- Slow addition : Gradual introduction of nucleophiles (e.g., thiophenol) minimizes dimerization .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates products from unreacted malononitrile or brominated intermediates .

Q. How are Ki values accurately derived from IC50 data for receptor-binding assays?

Apply the Cheng-Prusoff equation:

Where:

- = Radioligand concentration (e.g., 1 nM for [3H]NECA)

- = Radioligand’s dissociation constant (e.g., 15 nM for A2B receptors) . Nonlinear regression (e.g., GraphPad Prism) fits dose-response curves to minimize error .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

Common issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.